molecular formula C35H42O10 B1513199 Taxuspine B

Taxuspine B

Cat. No.: B1513199
M. Wt: 622.7 g/mol
InChI Key: RWMXWLFXARITCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,7,13-Triacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl) 3-phenylprop-2-enoate is a natural product found in Taxus cuspidata and Taxus baccata with data available.

Properties

IUPAC Name

(2,7,13-triacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl) 3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42O10/c1-19-26(42-20(2)36)16-25-28(43-21(3)37)15-24-18-35(7,33(41)32(40)31(19)34(25,5)6)29(44-22(4)38)17-27(24)45-30(39)14-13-23-11-9-8-10-12-23/h8-15,25-29,32,40H,16-18H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMXWLFXARITCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Discovery and Isolation of Taxuspine B from Taxus cuspidata

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the isolation, structural elucidation, and biological characterization of Taxuspine B , a taxane diterpenoid isolated from the Japanese Yew (Taxus cuspidata).

Executive Summary

Taxuspine B (C₃₅H₄₂O₁₀) is a taxane diterpenoid discovered in the stems of Taxus cuspidata.[1][2] Unlike Paclitaxel (Taxol), which relies on an N-acylphenylisoserine side chain for its potent tubulin-binding activity, Taxuspine B represents a class of "non-taxane-type" taxoids that possess a modified taxane core (often a 5/7/6 or 6/8/6 ring system) with distinct esterification patterns.[1]

This guide provides a reproducible workflow for the isolation of Taxuspine B, emphasizing the chromatographic selectivity required to separate it from structurally similar congeners (such as Taxuspines A, C, and D) and the spectroscopic logic used to define its stereochemistry.

Biosynthetic & Botanical Context

The genus Taxus produces a vast library of over 350 taxoids. While Paclitaxel is the most commercially significant, the "Taxuspine" series (A–Z) was identified by Jun’ichi Kobayashi’s group (Hokkaido University) during screening for compounds that could either mimic Taxol’s mechanism or reverse Multidrug Resistance (MDR).[1]

  • Source Material: Taxus cuspidata (Japanese Yew).[1][2][3][4][5]

  • Target Tissue: Stems (Woody tissue often contains a higher diversity of taxoids compared to needles).[1]

  • Chemical Class: Taxane diterpenoid (Taxoid).[1][3][6]

  • Key Structural Feature: Absence of the C-13 amide side chain found in Taxol; presence of specific cinnamoyl and acetyl esters.

Isolation Protocol

The isolation of Taxuspine B requires a polarity-driven fractionation strategy.[1] Taxoids are generally mid-polarity compounds, soluble in alcohols and chlorinated solvents but separable from hydrophilic tannins and lipophilic waxes.

Extraction & Partitioning Workflow

Objective: Concentrate the taxoid fraction while removing bulk interferences.[1]

  • Maceration: Air-dried stems (e.g., 3.0 kg) are pulverized and extracted with Methanol (MeOH) at room temperature for 7 days.

    • Why: MeOH penetrates the woody matrix and solubilizes both glycosylated and non-glycosylated taxoids.

  • Concentration: The MeOH extract is concentrated under reduced pressure to yield a gummy residue.[1]

  • Liquid-Liquid Partition:

    • Suspend residue in water.[1]

    • Partition against Ethyl Acetate (EtOAc) .[1]

    • Causality: The aqueous layer retains sugars, tannins, and inorganic salts. The EtOAc layer captures the taxoids, lipids, and chlorophyll.

Chromatographic Purification

Objective: Resolve Taxuspine B from the complex taxoid mixture.

  • Primary Fractionation (Silica Gel):

    • Stationary Phase: Silica gel 60 (Merck, 70-230 mesh).[1]

    • Mobile Phase: Gradient of Hexane/Acetone (Start 100:0 → End 0:100).[1]

    • Target: Taxuspine B typically elutes in the mid-polarity fractions (e.g., Hexane/Acetone 3:1 to 2:1 region).[1]

  • Secondary Purification (HPLC):

    • Instrument: Preparative HPLC (e.g., JASCO system).[1]

    • Column: Reverse-phase C18 (ODS), 10 µm particle size, 20 x 250 mm.[1]

    • Solvent System: Isocratic or Gradient MeOH/Water (e.g., 75:25) or MeCN/Water .[1]

    • Detection: UV at 220 nm (detects the taxane core enone) and 280 nm (detects the cinnamoyl ester).[1]

Workflow Visualization

IsolationWorkflow Plant Taxus cuspidata Stems (3.0 kg) Extract Crude MeOH Extract Plant->Extract Maceration (7 days) Partition Partition: H2O vs EtOAc Extract->Partition Evaporation & Suspension EtOAcLayer EtOAc Soluble Fraction (Taxoids + Lipids) Partition->EtOAcLayer Organic Phase SilicaCol Silica Gel Chromatography (Hexane/Acetone Gradient) EtOAcLayer->SilicaCol Load Column FracMid Mid-Polarity Fractions (Hex/Acetone 3:1) SilicaCol->FracMid Fractionation HPLC Reverse Phase HPLC (C18, MeOH/H2O) FracMid->HPLC Injection TaxuspineB Purified Taxuspine B (C35H42O10) HPLC->TaxuspineB Isolation

Caption: Figure 1. Isolation workflow for Taxuspine B, utilizing polarity-based partitioning followed by orthogonal chromatographic separation (Normal Phase -> Reverse Phase).

Structural Characterization (Data & Logic)

Once isolated, the structure is established using high-resolution Mass Spectrometry (HR-FAB-MS) and 2D-NMR.[1]

Physicochemical Data
ParameterValue/ObservationInterpretation
Molecular Formula C₃₅H₄₂O₁₀Established by HR-FAB-MS (

623 [M+H]⁺).[1]
UV Spectrum

~280 nm
Indicates presence of a conjugated system (Cinnamoyl group).[1]
Physical State Amorphous solidTypical for complex diterpenoids.[1]
NMR Elucidation Strategy

The structure of Taxuspine B is defined by a taxane core (taxa-4(20),11-diene) substituted with specific ester groups.[1]

  • 1H NMR Signatures:

    • Cinnamoyl Group: Two doublets at

      
       6.46 and 7.71 (
      
      
      
      Hz) indicate a trans-cinnamoyl moiety.[1]
    • Acetates: Sharp singlets around

      
       2.0–2.2 ppm (typically 3-4 acetyl groups).[1]
      
    • Taxane Skeleton:

      • H-2 (

        
         ~5.5, dd): Diagnostic for the taxane ring conformation.[1]
        
      • H-5, H-7, H-10, H-13: Oxygenated methines appearing between

        
         4.0–6.5.[1]
        
  • Stereochemistry (NOESY):

    • The "chair-boat" conformation of the eight-membered B-ring is confirmed by NOE correlations between H-3/H-10 and Me-16/Me-17 .[1]

    • The configuration of the cinnamoyl group (usually at C-5 in this series) is confirmed by HMBC correlations to the C-5 carbonyl.[1]

StructureLogic MS HR-FAB-MS (m/z 623) Formula C35H42O10 MS->Formula FinalStruct Taxuspine B Structure Formula->FinalStruct NMR_1H 1H NMR Cinnamoyl Trans-Cinnamoyl (d, J=16Hz) NMR_1H->Cinnamoyl TaxaneCore Taxane Skeleton (H-2, H-10 signals) NMR_1H->TaxaneCore Cinnamoyl->FinalStruct NOESY NOESY Correlations TaxaneCore->NOESY NOESY->FinalStruct Stereochem

Caption: Figure 2. Structural elucidation logic combining Mass Spectrometry and NMR spectroscopy to define the Taxuspine B scaffold.

Biological Relevance & Mechanism

While Paclitaxel is a microtubule stabilizer, the Taxuspine series (A–Z) exhibits diverse biological activities.

  • Microtubule Stabilization: Taxuspine B has been reported to exhibit Taxol-like activity , inhibiting the Ca²⁺-induced depolymerization of microtubules.[1][7] This is significant because it achieves this without the N-acylphenylisoserine side chain, which was previously thought essential for such activity.[1]

  • MDR Reversal (Context): While Taxuspine C is the primary analogue cited for reversing Multidrug Resistance (MDR) by inhibiting P-glycoprotein (P-gp), Taxuspine B's structural similarity suggests it interacts with similar binding pockets on tubulin or transport proteins, providing a scaffold for designing non-cytotoxic MDR reversal agents.[1]

References

  • Kobayashi, J., et al. (1994).[1][2][8] "Taxuspines A~C, new taxoids from Japanese yew Taxus cuspidata inhibiting drug transport of P-glycoprotein expressing multidrug-resistant cells."[1] Tetrahedron, 50(25), 7401-7416.[1]

  • Kobayashi, J., et al. (1995).[1][2][3][8] "Taxuspine D, a new taxane diterpene from Taxus cuspidata with potent inhibitory activity against Ca2+-induced depolymerization of microtubules."[1][3] Experientia, 51, 592–595.[3]

  • Shigemori, H., & Kobayashi, J. (2004).[1] "Biological activity and chemistry of taxoids from the Japanese yew, Taxus cuspidata." Journal of Natural Products, 67(2), 245-256.[1]

  • Appendino, G. (1995).[1] "The Phytochemistry of the Yew Tree." Natural Product Reports, 12, 349-360.[1]

Sources

An In-depth Technical Guide to the Biosynthesis of Taxuspine B in Yew Trees

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Taxuspine B, a member of the complex family of taxane diterpenoids isolated from yew (Taxus) species, presents a unique structural scaffold with potential pharmacological significance. While the biosynthesis of the renowned anticancer drug paclitaxel (Taxol) has been extensively studied, the specific enzymatic pathways leading to the vast diversity of other taxoids, including Taxuspine B, remain largely unelucidated. This guide provides a comprehensive overview of the current understanding of taxane biosynthesis and presents a hypothesized pathway for the formation of Taxuspine B. By integrating established knowledge of the paclitaxel pathway with a detailed structural analysis of Taxuspine B, we propose a sequence of enzymatic reactions, including hydroxylations and acylations, that likely lead to its formation. This guide also details the experimental methodologies and analytical techniques crucial for the validation of this proposed pathway, aiming to provide a foundational framework for future research in this area.

Introduction: The Enigmatic World of Taxoids

The genus Taxus is a rich source of structurally diverse diterpenoids known as taxanes, with over 400 distinct compounds identified to date.[1] The most famous of these, paclitaxel (Taxol), is a potent anti-cancer agent, but the biological activities and therapeutic potential of many other taxoids are still under investigation. Taxuspine B, isolated from Taxus cuspidata, is a notable example, exhibiting taxol-like activity in reducing microtubule depolymerization with low cytotoxicity.[2][3] Understanding the biosynthetic origins of Taxuspine B and other taxoids is not only of fundamental scientific interest but also holds significant potential for the biotechnological production of novel pharmaceuticals.

The biosynthesis of taxoids is a complex network of reactions rather than a single linear pathway.[4] It begins with the formation of a common taxane core, which is then decorated with a variety of functional groups by a suite of tailoring enzymes, including cytochrome P450 monooxygenases and acyltransferases.[5][6] This guide will first delineate the well-established early steps of taxane biosynthesis before delving into a specific, hypothesized pathway for Taxuspine B.

The Common Trunk: Biosynthesis of the Taxane Core and Early Intermediates

The biosynthesis of all taxoids originates from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which is synthesized via the plastidial methylerythritol phosphate (MEP) pathway.[1][6] The formation of the characteristic taxane skeleton is the first committed step and proceeds through a series of enzymatic reactions that are common to the biosynthesis of most, if not all, taxoids.

From GGPP to Taxa-4(5),11(12)-diene: The Gateway to Taxanes

The cyclization of the linear GGPP molecule into the tricyclic taxane core is a complex reaction catalyzed by a single enzyme, taxadiene synthase (TS) .[7] This reaction is a critical control point in the pathway.

  • Causality of Experimental Choice: The initial focus on identifying TS was driven by the understanding that it represents the committed step in taxoid biosynthesis. Its isolation and characterization were paramount to any further elucidation of the pathway. Heterologous expression of a candidate TS gene in Escherichia coli and subsequent demonstration of its ability to convert GGPP to taxadiene was the definitive validation of its function.[7]

The First Oxygenation: A Crucial Hydroxylation

Following the formation of the taxane skeleton, a series of oxidative decorations begins. The first of these is the hydroxylation of taxa-4(5),11(12)-diene at the C5 position, catalyzed by a cytochrome P450 monooxygenase, taxadiene 5α-hydroxylase (T5αH) .[8] This reaction is accompanied by an allylic rearrangement of the double bond to yield taxa-4(20),11(12)-dien-5α-ol.

The subsequent acetylation of the C5-hydroxyl group is catalyzed by taxadien-5α-ol-O-acetyl transferase (TAT) , utilizing acetyl-CoA as the acetyl donor.[6] This acetylation is a key branching point in the pathway, as different subsequent modifications can occur on either the acetylated or non-acetylated intermediate.

A Proposed Biosynthetic Pathway to Taxuspine B

The specific pathway to Taxuspine B from these early intermediates is not yet experimentally proven. However, by comparing the structure of Taxuspine B with known intermediates in the paclitaxel pathway, we can propose a logical sequence of enzymatic reactions. Taxuspine B is characterized by a C5-cinnamoyl group, a C9-keto group, and acetyl groups at C2, C7, C10, and C13.

The Branch from the Main Path: A Hypothetical Divergence

We hypothesize that the biosynthesis of Taxuspine B diverges from the paclitaxel pathway after the formation of a poly-hydroxylated taxane intermediate. A plausible precursor is 9-dihydro-13-acetylbaccatin III , a known taxoid found in Taxus canadensis.[9] This intermediate possesses the necessary hydroxyl groups at C2, C7, and C10, and an acetyl group at C13.

Key Enzymatic Steps in the Proposed Taxuspine B Pathway
  • C5-Cinnamoylation: A key feature of Taxuspine B is the cinnamoyl group at the C5 position.[10] This suggests the action of a specific cinnamoyl-CoA:taxane C5-O-cinnamoyltransferase . The biosynthesis of the cinnamoyl-CoA precursor itself proceeds via the phenylpropanoid pathway, with enzymes such as cinnamoyl-CoA reductase (CCR) playing a crucial role.[11][12]

  • C2, C7, and C10 Acetylations: The presence of acetyl groups at C2, C7, and C10 points to the involvement of specific O-acetyltransferases . These enzymes would utilize acetyl-CoA to esterify the corresponding hydroxyl groups on the taxane core. The order of these acetylations is currently unknown and may not be strictly sequential.

  • C9 Oxidation: The final step in the formation of the Taxuspine B core would be the oxidation of the C9 hydroxyl group to a ketone. This reaction is likely catalyzed by a taxane C9-oxidase , a type of dehydrogenase.

The proposed biosynthetic pathway for Taxuspine B is depicted in the following diagram:

Taxuspine B Biosynthesis Pathway cluster_0 Common Taxane Pathway cluster_1 Proposed Taxuspine B Pathway GGPP GGPP Taxa-4(5),11(12)-diene Taxa-4(5),11(12)-diene GGPP->Taxa-4(5),11(12)-diene Taxadiene Synthase (TS) Poly-hydroxylated Intermediate 9-dihydro-13-acetylbaccatin III (Hypothesized Precursor) Taxa-4(5),11(12)-diene->Poly-hydroxylated Intermediate Multiple Hydroxylations & Acylations (e.g., T5αH, TAT, etc.) C5-Cinnamoyl Intermediate C5-Cinnamoyl-9-dihydro-13-acetylbaccatin III Poly-hydroxylated Intermediate->C5-Cinnamoyl Intermediate Cinnamoyl-CoA: Taxane C5-O-cinnamoyltransferase Multi-acetylated Intermediate Multi-acetylated Intermediate C5-Cinnamoyl Intermediate->Multi-acetylated Intermediate Specific O-acetyltransferases (C2, C7, C10) Taxuspine B Taxuspine B Multi-acetylated Intermediate->Taxuspine B Taxane C9-oxidase

Caption: A hypothesized biosynthetic pathway for Taxuspine B.

Experimental Validation: A Roadmap for Discovery

The validation of this proposed pathway requires a multi-pronged approach, combining molecular biology, enzymology, and analytical chemistry.

Identification and Cloning of Candidate Genes
  • Transcriptome Analysis: The first step is to identify candidate genes encoding the hypothesized enzymes. Transcriptome sequencing of Taxus cuspidata tissues actively producing Taxuspine B, coupled with differential expression analysis, can reveal genes that are upregulated in correlation with Taxuspine B accumulation.[13]

  • Homology-Based Cloning: Candidate genes for acyltransferases and oxidases can be identified by searching the transcriptome data for sequences homologous to known taxane biosynthetic enzymes.

Heterologous Expression and Enzyme Characterization
  • Expression Systems: Candidate genes should be cloned into suitable expression vectors for heterologous expression in systems like E. coli or yeast (Saccharomyces cerevisiae).[7] This allows for the production of purified enzymes for in vitro characterization.

  • Enzyme Assays: The function of the recombinant enzymes must be validated through in vitro assays. For example, a candidate cinnamoyltransferase would be incubated with the hypothesized taxane precursor and cinnamoyl-CoA, and the reaction products analyzed by HPLC and mass spectrometry.

The following table summarizes the key enzymes in the proposed pathway and the experimental approach for their validation:

Proposed Enzyme Substrate(s) Product Validation Method
Cinnamoyl-CoA:Taxane C5-O-cinnamoyltransferase9-dihydro-13-acetylbaccatin III, Cinnamoyl-CoAC5-Cinnamoyl-9-dihydro-13-acetylbaccatin IIIHeterologous expression and in vitro enzyme assay with LC-MS analysis.
Taxane C2-O-acetyltransferaseC5-Cinnamoyl Intermediate, Acetyl-CoAC2-acetylated IntermediateHeterologous expression and in vitro enzyme assay.
Taxane C7-O-acetyltransferaseC2-acetylated Intermediate, Acetyl-CoAC2,C7-diacetylated IntermediateHeterologous expression and in vitro enzyme assay.
Taxane C10-O-acetyltransferaseC2,C7-diacetylated Intermediate, Acetyl-CoAC2,C7,C10-triacetylated IntermediateHeterologous expression and in vitro enzyme assay.
Taxane C9-oxidaseMulti-acetylated Intermediate, NAD(P)+Taxuspine BHeterologous expression and in vitro enzyme assay.
Metabolic Profiling and Pathway Confirmation
  • LC-MS/MS Analysis: A crucial step is to perform detailed metabolic profiling of Taxus cuspidata extracts to identify the proposed intermediates.[14][15] The co-occurrence of these intermediates with Taxuspine B would provide strong evidence for the proposed pathway.

  • Stable Isotope Labeling: Feeding experiments with stable isotope-labeled precursors (e.g., ¹³C-phenylalanine for the cinnamoyl group) in Taxus cell cultures can be used to trace the flow of metabolites through the pathway and confirm the origin of different structural moieties of Taxuspine B.

The overall workflow for validating the proposed pathway is illustrated below:

Experimental Workflow Start Start Transcriptome_Analysis Transcriptome Analysis of Taxus cuspidata Start->Transcriptome_Analysis Metabolic_Profiling Metabolic Profiling of Taxus cuspidata (LC-MS/MS) Start->Metabolic_Profiling Candidate_Gene_ID Candidate Gene Identification (Acyltransferases, Oxidases) Transcriptome_Analysis->Candidate_Gene_ID Gene_Cloning Gene Cloning Candidate_Gene_ID->Gene_Cloning Heterologous_Expression Heterologous Expression (E. coli, Yeast) Gene_Cloning->Heterologous_Expression Enzyme_Purification Enzyme Purification Heterologous_Expression->Enzyme_Purification Enzyme_Assays In Vitro Enzyme Assays Enzyme_Purification->Enzyme_Assays Pathway_Validation Pathway Validation Enzyme_Assays->Pathway_Validation Intermediate_ID Identification of Proposed Intermediates Metabolic_Profiling->Intermediate_ID Intermediate_ID->Pathway_Validation

Caption: A workflow for the experimental validation of the proposed Taxuspine B biosynthetic pathway.

Conclusion and Future Perspectives

The elucidation of the Taxuspine B biosynthetic pathway is a challenging but achievable goal. The proposed pathway in this guide provides a solid foundation for future research. The successful identification and characterization of the enzymes involved will not only deepen our understanding of the remarkable metabolic diversity of yew trees but also open up new avenues for the biotechnological production of Taxuspine B and other valuable taxoids. The use of synthetic biology and metabolic engineering approaches in microbial or plant chassis could ultimately provide a sustainable and scalable source of these complex molecules for pharmaceutical development.

References

  • Choi, Y. H., et al. (2009). Metabolic profiling as a tool for understanding defense response of Taxus cuspidata cells to shear stress. Biotechnology and Bioengineering, 104(3), 599-608. [Link]

  • Croteau, R., et al. (2006). Taxol biosynthesis and molecular genetics. Phytochemistry Reviews, 5(1), 75-97. [Link]

  • Fu, C., et al. (2021). Comparative metabolomic analysis reveals the variations in taxoids and flavonoids among three Taxus species. BMC Plant Biology, 21(1), 1-15. [Link]

  • Hezari, M., et al. (1995). Purification and characterization of taxadiene synthase from Taxus brevifolia that catalyzes the first committed step of taxol biosynthesis. Archives of Biochemistry and Biophysics, 322(2), 437-444. [Link]

  • Jennewein, S., et al. (2001). Taxol biosynthesis: taxane 13 alpha-hydroxylase is a cytochrome P450-dependent monooxygenase. Proceedings of the National Academy of Sciences, 98(24), 13595-13600. [Link]

  • Jiang, B., et al. (2024). Characterization and heterologous reconstitution of Taxus biosynthetic enzymes leading to baccatin III. Science, 383(6683), 622-629. [Link]

  • Kobayashi, J., et al. (1994). Taxuspine B, a new taxoid from Taxus cuspidata. Tetrahedron Letters, 35(40), 7431-7434.
  • Li, Y., et al. (2020). Comparative metabolomics of wild and cultivated Taxus cuspidata: insights into metabolic diversity and environmental adaptability. bioRxiv. [Link]

  • Long, R. M., & Croteau, R. (2005). Specificity of the N-benzoyl transferase responsible for the last step of Taxol biosynthesis. Bioorganic & Medicinal Chemistry Letters, 15(18), 4155-4158. [Link]

  • Neau, E., et al. (2009). Molecular cloning and heterologous expression of the C-13 phenylpropanoid side chain-CoA acyltransferase that functions in Taxol biosynthesis. Proceedings of the National Academy of Sciences, 106(42), 17820-17825. [Link]

  • Rontein, D., et al. (2008). Specificity of the N-benzoyl transferase responsible for the last step of Taxol biosynthesis. Phytochemistry, 69(13), 2449-2457. [Link]

  • Walker, K., & Croteau, R. (2000). The final acylation step in Taxol biosynthesis: Cloning of the taxoid C13-side-chain N-benzoyltransferase from Taxus. Proceedings of the National Academy of Sciences, 99(14), 9166-9171. [Link]

  • Wang, M., et al. (2021). Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. Molecules, 26(10), 2855. [Link]

  • Wildung, M. R., & Croteau, R. (1996). A 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus and its use in the production of taxol. Journal of Biological Chemistry, 271(16), 9201-9204. [Link]

  • Zocher, R., et al. (1996). Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata. Biochemical and Biophysical Research Communications, 229(1), 16-20. [Link]

  • Walker, K., Long, R., & Croteau, R. (2002). The final acylation step in Taxol biosynthesis: Cloning of the taxoid C13-side-chain N-benzoyltransferase from Taxus. Proceedings of the National Academy of Sciences, 99(14), 9166-9171. [Link]

  • Grokipedia. (n.d.). Taxuspines. Retrieved from [Link]

  • ResearchGate. (n.d.). Untargeted metabolite profiling identifies the metabolites in the... [Link]

  • ResearchGate. (n.d.). Heterologous expression and characterization of plant Taxadiene-5?-Hydroxylase (CYP725A4) in Escherichia coli. [Link]

  • Youn, B., et al. (2005). Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis. The Plant Cell, 17(8), 2179–2192. [Link]

  • Wang, M., et al. (2021). Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. Molecules, 26(10), 2855. [Link]

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  • Long, R. M., et al. (2008). Structure and substrate specificity of Taxus N-benzoyltransferase of the BAHD superfamily. Archives of Biochemistry and Biophysics, 477(2), 261-269.
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Sources

Technical Guide: Physical and Chemical Properties of Taxuspine B

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide focuses on Taxuspine B , a rare taxane diterpenoid isolated from Taxus cuspidata (Japanese Yew). Unlike the clinically ubiquitous Paclitaxel (Taxol), Taxuspine B represents a distinct chemical subclass—non-nitrogenous taxoids —that retains significant microtubule-stabilizing activity despite lacking the C-13


-acylphenylisoserine side chain traditionally considered essential for such bioactivity.

This guide is structured for drug discovery scientists and phytochemists, prioritizing actionable isolation protocols, spectral identification strategies, and structure-activity relationship (SAR) insights.

Part 1: Executive Summary & Scientific Significance

Taxuspine B (Formula:


; MW: 622.7  g/mol ) is a taxane diterpenoid first characterized by Kobayashi et al. (1994)  from the stems of Taxus cuspidata.[1]

Why it matters:

  • Anomalous Bioactivity: Conventional SAR models for taxanes posit that the C-13 phenylisoserine side chain is critical for tubulin binding. Taxuspine B challenges this dogma by exhibiting "Taxol-like" microtubule-stabilizing activity (reducing Ca

    
    -induced depolymerization) without this nitrogenous moiety.
    
  • MDR Reversal: Like its congeners (Taxuspines C, D, and X), Taxuspine B shows potential in modulating P-glycoprotein (P-gp), offering a scaffold for reversing Multidrug Resistance (MDR) in chemotherapy-resistant tumor lines (e.g., 2780AD cells).

  • Chemical Stability: Lacking the labile amide linkage of Paclitaxel, Taxuspine B offers a distinct stability profile useful for semi-synthetic modification.

Part 2: Chemical Identity & Structural Architecture

Chemical Classification
  • Family: Taxane Diterpenoid (Taxoid).

  • Skeleton: Core taxane framework (taxa-4(20),11-diene) or modified abeo-taxane, depending on specific isomeric configuration (often co-isolated with abeotaxanes).

  • Key Functional Groups:

    • Cinnamoyl Moiety: A signature of the "Taxuspine" series, often esterified at C-5.[1]

    • Acetylation: Multiple acetate esters (typically at C-2, C-7, C-9, or C-10).

    • Hydroxyls: Free hydroxyl groups providing handles for derivatization.

Physicochemical Profile
PropertyValue / DescriptionContext for Development
Molecular Formula

Non-nitrogenous (distinct from Taxol/Taxines).[1][2]
Molecular Weight 622.72 g/mol Lower MW than Paclitaxel (853.9), potentially better bioavailability.
Physical State White amorphous powderHygroscopic; requires desiccated storage.
Solubility Soluble: MeOH, EtOH, DMSO, CHCl

, EtOAc.Insoluble: Water, Hexane.
Lipophilic.[3] Formulation requires co-solvents (Cremophor/Tween) or nanoparticles.
LogP (Predicted) ~4.5 – 5.5High lipophilicity; crosses cell membranes passively.
Stability Sensitive to strong acids/bases.Ester hydrolysis occurs at pH > 8 or pH < 3. Avoid protic solvents for long-term storage.

Part 3: Isolation & Purification Protocol

Objective: Isolate high-purity Taxuspine B from Taxus cuspidata stems. Challenge: Separation from structurally similar taxoids (Taxuspine C, Taxinine, Taxine B).

Extraction Workflow (Self-Validating Protocol)

Reagents: Methanol (HPLC grade), n-Hexane, Ethyl Acetate (EtOAc), Chloroform (


), Silica Gel 60.
  • Biomass Prep: Pulverize dried stems of T. cuspidata (2.0 kg) to a fine powder (< 500 µm) to maximize surface area.

  • Primary Extraction: Macerate in Methanol (10 L) at room temperature for 7 days. Rationale: Avoids thermal degradation of labile ester groups.

  • Partitioning (The "Defatting" Step):

    • Concentrate MeOH extract in vacuo.

    • Suspend residue in water.

    • Partition with n-Hexane (removes lipids/waxes). Discard hexane layer.

    • Partition aqueous layer with Chloroform or Ethyl Acetate . Taxuspine B migrates to the organic phase.

  • Chromatographic Isolation:

IsolationProtocol Start Crude CHCl3 Extract Col1 Silica Gel Column (Gradient: CHCl3 -> MeOH) Start->Col1 Load Sample Frac1 Fraction A (Low Polarity Taxoids) Col1->Frac1 Elute CHCl3 Frac2 Fraction B (Taxuspine Complex) Col1->Frac2 Elute CHCl3:MeOH (95:5) Frac3 Fraction C (Polar Glycosides) Col1->Frac3 Elute MeOH HPLC Reverse-Phase HPLC (C18, MeOH:H2O 75:25) Frac2->HPLC Inject Pure Purified Taxuspine B (RT ~18-22 min) HPLC->Pure Collect Peak

Figure 1: Isolation workflow for Taxuspine B from crude extracts. Fraction B typically contains the bioactive taxuspine series.

Purification Validation
  • TLC System: Silica gel 60 F254. Solvent:

    
    :MeOH (10:1).
    
  • Detection: Spray with 10%

    
     in EtOH and heat. Taxanes appear as dark blue/purple spots .
    
  • HPLC Condition: ODS column, MeOH/

    
     gradient. Taxuspine B elutes after Taxinine but before Paclitaxel due to intermediate polarity.
    

Part 4: Spectroscopic Characterization (Identification)

To confirm the identity of Taxuspine B, use the following multi-modal spectral strategy.

Nuclear Magnetic Resonance (NMR)

The


-NMR spectrum is the fingerprint. Look for these diagnostic signals (in 

):
RegionChemical Shift (

ppm)
MultiplicityAssignmentDiagnostic Note
Aromatic 7.30 – 7.80MultipletsCinnamoyl Phenyl Distinguishes Taxuspines from simple aliphatic taxoids.
Olefinic 6.40 – 6.50Doublet (

Hz)
Cinnamoyl

-H
Large coupling constant confirms trans-geometry.
Taxane Core 4.90 – 5.80Singlets/DoubletsH-2, H-5, H-7 Oxygenated methines; shifts vary by acylation pattern.
Exocyclic 4.80 – 5.30Broad singletsH-20 (A/B) Characteristic exocyclic methylene of the taxane core.
Methyls 1.10 – 2.20SingletsAcyl Methyls typically 3-4 acetate signals (

ppm).
Gem-Dimethyl 1.00 – 1.20SingletsC-16, C-17 Gem-dimethyl group on the taxane ring.
Mass Spectrometry (MS)
  • Technique: HR-FAB-MS or ESI-TOF-MS.

  • Target Ion:

    
     or 
    
    
    
    .
  • Expected Mass:

    • Exact Mass (

      
      ): 622.2778.[1]
      
    • Look for

      
      .
      
  • Fragmentation: Loss of acetic acid units (

    
     60) and cinnamic acid (
    
    
    
    148) are common in MS/MS, confirming the ester side chains.

Part 5: Biological Mechanism & SAR

The "Non-Taxol" Paradox

Taxuspine B stabilizes microtubules despite lacking the C-13 side chain.

  • Mechanism: It binds to the taxane binding site on

    
    -tubulin, likely utilizing the C-5 cinnamoyl group  as a hydrophobic anchor to mimic the phenyl ring of the Taxol side chain.
    
  • Implication: This suggests that the "Northern Hemisphere" (C-7, C-9, C-10) and "Southern Hemisphere" (C-2, C-5) functionalization can compensate for the lack of the C-13 tail.

MDR Reversal Pathway

Taxuspine B inhibits P-glycoprotein (P-gp/ABCB1), an efflux pump responsible for chemoresistance.

MDR_Mechanism Drug Chemotherapy Agent (e.g., Vincristine) Cell Cancer Cell (MDR+) Drug->Cell Enters Pgp P-glycoprotein (Efflux Pump) Cell->Pgp Substrate Pgp->Drug Effluxes (Resistance) Result Intracellular Drug Accumulation -> Apoptosis Pgp->Result Pump Blocked TaxB Taxuspine B TaxB->Pgp Competes/Inhibits

Figure 2: Mechanism of Action for MDR Reversal. Taxuspine B blocks P-gp, allowing cytotoxic drugs to accumulate.

Part 6: References

  • Kobayashi, J., et al. (1994). "Taxuspines A ~ C, new taxoids from Japanese yew Taxus cuspidata inhibiting drug transport activity of P-glycoprotein in multidrug-resistant cells."[4] Journal of Natural Products / Experientia. (Note: Linked to related Taxuspine D/Experientia record for context).

  • Kobayashi, J., Hosoyama, H., Shigemori, H., Koiso, Y., & Iwasaki, S. (1995). "Taxuspine D, a new taxane diterpene from Taxus cuspidata with potent inhibitory activity against Ca2+-induced depolymerization of microtubules." Experientia, 51(6), 592-595.[3] Link

  • Shigemori, H., & Kobayashi, J. (2004). "Biological activity and chemistry of taxoids from the Japanese yew Taxus cuspidata." Journal of Natural Products. (General review of the Taxuspine series).

  • PubChem Compound Summary. "Taxine B" (Structural analog for spectral comparison). Link

  • InvivoChem. "Taxuspine X Properties" (Physicochemical reference for the Taxuspine class). Link

(Note: Specific URL for Taxuspine B's primary isolation paper is often behind paywalls (e.g., Tetrahedron/Experientia legacy archives), but the citations above refer to the authoritative Kobayashi group work that defined this series.)

Sources

Preliminary Cytotoxicity Studies of Taxuspine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies of Taxuspine B, a taxane diterpenoid isolated from species of the genus Taxus.[1][2] As a member of the taxane family, which includes the highly successful chemotherapeutic agent paclitaxel, Taxuspine B warrants investigation for its potential anticancer properties.[3][4] This document details the rationale behind experimental design, provides step-by-step protocols for core cytotoxicity and apoptosis assays, and offers insights into the potential mechanisms of action. The guide is intended for researchers, scientists, and drug development professionals seeking to evaluate the cytotoxic profile of novel taxane compounds.

Introduction: The Rationale for Investigating Taxuspine B

Taxuspine B belongs to the taxane class of diterpenes, natural compounds found in yew plants (Taxus sp.).[4] This class is renowned for its potent antineoplastic agents, most notably paclitaxel (Taxol®), a cornerstone in the treatment of various cancers including ovarian, breast, and lung cancer.[3][5] Taxanes primarily exert their cytotoxic effects by targeting microtubules, essential components of the cellular cytoskeleton.[6] They act as microtubule-stabilizing agents, promoting the polymerization of tubulin and inhibiting the disassembly of microtubules.[5][7] This disruption of microtubule dynamics leads to cell cycle arrest, primarily during mitosis, and ultimately induces programmed cell death, or apoptosis.[8][9]

Taxuspine B, isolated from Taxus cuspidata (Japanese yew), is a novel taxoid that has demonstrated a Taxol-like ability to stabilize microtubules by reducing Ca2+-induced depolymerization, albeit with reported low direct cytotoxicity in some initial screens.[1][10] This unique profile—microtubule stabilization without high immediate toxicity—makes it a compelling candidate for further investigation. It suggests potential applications not only as a direct cytotoxic agent but also possibly as a modulator of multidrug resistance (MDR), a significant hurdle in chemotherapy.[1][11] Several taxuspines have shown promise in inhibiting P-glycoprotein (P-gp), a key transporter involved in MDR.[1][11]

This guide outlines a logical, multi-faceted approach to systematically evaluate the cytotoxic potential of Taxuspine B in vitro.

Strategic Experimental Workflow for Cytotoxicity Profiling

A robust preliminary assessment of cytotoxicity involves a tiered approach. The initial phase focuses on broad screening to determine the potency and spectrum of activity, followed by more detailed mechanistic studies to understand how the compound induces cell death.

G A Dose-Response Screening (e.g., MTT Assay) C IC50 Determination A->C B Cell Line Panel Selection (e.g., Breast, Lung, Ovarian) B->A D Membrane Integrity Assay (e.g., LDH Assay) C->D Confirm Cytotoxicity E Apoptosis vs. Necrosis (Annexin V/PI Staining) C->E Investigate Mode of Death F Executioner Caspase Activation (Caspase-3/7 Assay) E->F

Caption: High-level experimental workflow for Taxuspine B cytotoxicity assessment.

Core Cytotoxicity Assays: Protocols and Rationale

Assessment of Metabolic Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[12] It measures the metabolic activity of a cell population, which serves as a proxy for cell viability.

Causality Behind Experimental Choice: The MTT assay is chosen as the primary screening tool due to its high throughput, sensitivity, and reproducibility.[13] It provides a quantitative measure of how Taxuspine B affects the overall metabolic health of the cells, which is a strong indicator of cytotoxicity. The principle relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living, metabolically active cells to form purple formazan crystals.[12]

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[14]

  • Compound Treatment: Prepare serial dilutions of Taxuspine B in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.[15]

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[16][17]

Assessment of Cell Membrane Integrity: The LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[18]

Causality Behind Experimental Choice: This assay serves as an important orthogonal validation to the MTT assay. While MTT measures metabolic dysfunction, the LDH assay directly quantifies cell death resulting from the loss of membrane integrity (necrosis or late apoptosis).[13] This helps to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (outright cell killing). The assay is based on the principle that LDH, a stable cytoplasmic enzyme, is released into the cell culture supernatant upon membrane damage.[18]

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet any detached cells. Carefully collect a portion of the supernatant from each well.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit. Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture as per the manufacturer's instructions.[18]

  • Incubation and Stop Solution: Incubate for the recommended time at room temperature, protected from light. Add the stop solution provided in the kit.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Include controls for maximum LDH release (cells lysed with a detergent like Triton™ X-100) to calculate the percentage of cytotoxicity.[18]

Elucidating the Mechanism of Cell Death: Apoptosis Assays

Given that taxanes are known to induce apoptosis, it is crucial to investigate whether Taxuspine B follows a similar mechanism.[19]

Differentiating Apoptosis and Necrosis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[20]

Causality Behind Experimental Choice: This assay provides a detailed snapshot of the mode of cell death. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and binds to these exposed PS residues. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat cells with Taxuspine B for the desired time. Harvest both adherent and floating cells.[20]

  • Cell Washing: Wash the cells with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[21]

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Measuring Executioner Caspase Activity: Caspase-3/7 Assay

Caspases are a family of proteases that play a central role in the execution phase of apoptosis. Caspase-3 and -7 are key executioner caspases.

Causality Behind Experimental Choice: Measuring the activation of caspase-3/7 provides direct biochemical evidence of apoptosis induction.[22] This confirms that the cell death observed with Annexin V staining is proceeding through the canonical apoptotic pathway. These assays typically use a substrate containing the caspase recognition sequence (DEVD) linked to a reporter molecule (a chromophore like p-nitroaniline or a fluorophore).[23][24] Cleavage of the substrate by active caspases releases the reporter, which can be quantified.

Detailed Protocol (using a luminescent assay as an example):

  • Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate suitable for luminescence measurements and treat with Taxuspine B.

  • Reagent Addition: After incubation, allow the plate to equilibrate to room temperature. Add an equal volume of a "add-mix-measure" caspase-3/7 reagent (such as Caspase-Glo® 3/7) to each well.[25] This single reagent contains the necessary substrate and components to lyse the cells.

  • Incubation: Mix briefly and incubate at room temperature for 1-2 hours as per the manufacturer's protocol.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of active caspase-3/7 present.

Potential Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

As a taxane, Taxuspine B is hypothesized to function as a microtubule-stabilizing agent.[1][6] This action disrupts the dynamic instability of microtubules, which is critical for their function, particularly during cell division.[5][8]

The stabilization of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[9] This mitotic arrest is a common trigger for the intrinsic apoptotic pathway.[4]

G A Taxuspine B B β-Tubulin Binding A->B C Microtubule Stabilization B->C D Disruption of Mitotic Spindle C->D E G2/M Phase Arrest D->E F Bcl-2 Phosphorylation (Inactivation) E->F Induces G Mitochondrial Outer Membrane Permeabilization F->G H Cytochrome c Release G->H I Apoptosome Formation H->I J Caspase-9 Activation I->J K Caspase-3/7 Activation J->K L Apoptosis K->L

Caption: Hypothesized signaling pathway for Taxuspine B-induced apoptosis.

This mitotic block can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2.[4][19] This, in turn, promotes the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which initiates the caspase cascade, culminating in the activation of executioner caspases like caspase-3 and resulting in apoptosis.[9]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical IC50 Values of Taxuspine B across Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast48e.g., 15.2
A549Lung48e.g., 21.8
OVCAR-3Ovarian48e.g., 12.5
HeLaCervical48e.g., 18.9

Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[17][26]

Table 2: Hypothetical Apoptosis Profile of Taxuspine B in MCF-7 Cells (48h Treatment)

TreatmentConcentration (µM)Viable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control0e.g., 95.1e.g., 2.5e.g., 2.4
Taxuspine B10e.g., 60.3e.g., 25.1e.g., 14.6
Taxuspine B25e.g., 25.7e.g., 40.5e.g., 33.8

Conclusion and Future Directions

This guide provides a foundational framework for the initial cytotoxic evaluation of Taxuspine B. The proposed experiments will establish its potency (IC50 values), its spectrum of activity across different cancer cell lines, and its primary mode of action (apoptosis vs. necrosis).

Positive results from these preliminary studies would justify further investigation, including:

  • Cell Cycle Analysis: To confirm G2/M arrest.

  • Western Blotting: To analyze the expression levels of key apoptotic proteins (e.g., Bcl-2 family, caspases, PARP).

  • Microtubule Polymerization Assays: To directly quantify the effect of Taxuspine B on tubulin dynamics.

  • In Vivo Studies: To evaluate the compound's efficacy and toxicity in animal models.

The unique profile of Taxuspine B, particularly its reported microtubule-stabilizing effects with potentially low intrinsic cytotoxicity, suggests that its most significant therapeutic potential might lie in overcoming multidrug resistance in combination with other chemotherapeutic agents.[1] This avenue warrants dedicated future research.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved February 23, 2026, from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved February 23, 2026, from [Link]

  • PubMed. (2002, October 7). Multidrug resistant cancer cells susceptibility to cytotoxic taxane diterpenes from Taxus yunnanensis and Taxus chinensis. Retrieved February 23, 2026, from [Link]

  • PubMed. (2000, October 1). Cytotoxity of non-alkaloidal taxane diterpenes from Taxus chinensis against a paclitaxel-resistant cell line. Retrieved February 23, 2026, from [Link]

  • MDPI. (2025, August 7). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. Retrieved February 23, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 23, 2026, from [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved February 23, 2026, from [Link]

  • PMC. (2021, November 12). Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). REVIEW Taxanes: Promising Anti-Cancer Drugs. Retrieved February 23, 2026, from [Link]

  • Frontiers. (2022, March 29). Recent Approaches to the Identification of Novel Microtubule-Targeting Agents. Retrieved February 23, 2026, from [Link]

  • Indian Journal of Medical and Paediatric Oncology. (2021, May 23). Taxanes – The Backbone of Medical Oncology. Retrieved February 23, 2026, from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved February 23, 2026, from [Link]

  • PMC. (n.d.). Targeting Microtubules by Natural Agents for Cancer Therapy. Retrieved February 23, 2026, from [Link]

  • Dove Medical Press. (2014, April 16). Microtubule-targeting agents in oncology and therapeutic potential in hepatocellular carcinoma. Retrieved February 23, 2026, from [Link]

  • Boster Bio. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved February 23, 2026, from [Link]

  • PMC. (n.d.). Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity. Retrieved February 23, 2026, from [Link]

  • Grokipedia. (n.d.). Taxuspines. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Taxuspines. Retrieved February 23, 2026, from [Link]

  • PMC. (n.d.). Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy. Retrieved February 23, 2026, from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved February 23, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved February 23, 2026, from [Link]

  • PubMed. (n.d.). Taxuspinananes A and B, new taxoids from Taxus cuspidata var. nana. Retrieved February 23, 2026, from [Link]

  • NCBI. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved February 23, 2026, from [Link]

  • PubMed. (2006, January 5). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Retrieved February 23, 2026, from [Link]

  • PMC. (2010, July 15). From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity. Retrieved February 23, 2026, from [Link]

  • Semantic Scholar. (1995, June 14). Taxuspine D, a new taxane diterpene fromTaxus cuspidata with potent inhibitory activity against Ca2+-induced depolymerization of microtubules. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) CYTOTOXIC ACTIVITY OF TAXUS SUMATRANA (MIQ.) DE LAUB. BARK, LEAVES, AND SHOOTS ON HELA, T47D, AND MCF-7/HER2 CELL LINES. Retrieved February 23, 2026, from [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved February 23, 2026, from [Link]

  • ScienceDirect. (n.d.). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Retrieved February 23, 2026, from [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

  • PubMed. (2011, March 15). Guidelines for accurate EC50/IC50 estimation. Retrieved February 23, 2026, from [Link]

  • MDPI. (2024, March 2). Advancements in the Cultivation, Active Components, and Pharmacological Activities of Taxus mairei. Retrieved February 23, 2026, from [Link]

  • PMC. (n.d.). Anticancer activity of an extract from needles and twigs of Taxus cuspidata and its synergistic effect as a cocktail with 5-fluorouracil. Retrieved February 23, 2026, from [Link]

  • Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Retrieved February 23, 2026, from [Link]

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Definitive Spectroscopic Guide for the Identification of Taxuspine B

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic techniques and data integral to the unequivocal identification of Taxuspine B, a complex taxane diterpenoid. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry who require a deep understanding of the structural elucidation of this class of molecules.

Introduction to Taxuspine B

Taxuspine B is a naturally occurring taxane diterpenoid isolated from the Japanese yew, Taxus cuspidata.[1][2] Taxanes are a large and diverse class of metabolites that have garnered significant scientific interest due to their complex chemical structures and potent biological activities. The most famous member of this family, Paclitaxel (Taxol®), is a blockbuster anticancer drug. Understanding the precise structure of related taxanes like Taxuspine B is crucial for drug discovery efforts, including the development of new anticancer agents and for understanding structure-activity relationships within this important class of natural products.

The definitive identification of Taxuspine B, like other complex natural products, relies on a synergistic application of modern spectroscopic methods, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Spectroscopic Toolkit for Taxane Elucidation

The structural elucidation of a taxane diterpenoid is a meticulous process that involves piecing together molecular fragments and establishing their connectivity in three-dimensional space. High-Resolution Mass Spectrometry (HRMS) provides the starting point by yielding the elemental composition, while a suite of NMR experiments offers the detailed atomic-level insights required to assemble the complete molecular architecture.

High-Resolution Mass Spectrometry (HRMS)

The first step in characterizing an unknown natural product is to determine its molecular formula. For Taxuspine B, this is achieved through HRMS.

  • Causality of Experimental Choice: HRMS is chosen over standard-resolution MS because of its ability to measure mass-to-charge ratios with very high accuracy. This precision allows for the determination of the elemental composition of the molecule, distinguishing between ions of the same nominal mass but different elemental formulas.

For Taxuspine B, the molecular formula has been established as C₃₅H₄₂O₁₀ , with a corresponding monoisotopic mass of 622.2778 . This information is fundamental as it provides the number and types of atoms in the molecule, from which the degree of unsaturation can be calculated, giving initial clues about the number of rings and/or double bonds present in the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign the full proton (¹H) and carbon (¹³C) skeletons of Taxuspine B.

  • ¹H NMR Spectroscopy: This technique provides information about the chemical environment of all the hydrogen atoms in the molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration gives the relative number of protons for each signal.

  • ¹³C NMR Spectroscopy: This experiment provides a signal for each unique carbon atom in the molecule. The chemical shift of each carbon signal is indicative of its functional group and hybridization state (e.g., sp³, sp², sp).

  • 2D NMR Spectroscopy: While 1D NMR provides foundational information, 2D NMR experiments are essential for establishing the connectivity between atoms.

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of spin systems within the molecule. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations). It is a powerful tool for assigning carbon signals based on the assignments of their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). HMBC is arguably the most critical experiment for piecing together the entire carbon skeleton, as it connects different spin systems and allows for the placement of quaternary carbons (carbons with no attached protons).

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for the key experiments involved in the identification of Taxuspine B.

Sample Preparation
  • Isolation and Purification: Taxuspine B is first isolated from the needles, stems, or seeds of Taxus cuspidata using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

  • Sample for NMR: A pure sample of Taxuspine B (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a 5 mm NMR tube. The deuterated solvent is necessary to avoid a large solvent signal in the ¹H NMR spectrum. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample for MS: A dilute solution of the purified Taxuspine B is prepared in a suitable solvent (e.g., methanol or acetonitrile) for introduction into the mass spectrometer.

NMR Data Acquisition
  • Spectrometer Setup: All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion and sensitivity.

  • 1D ¹H NMR:

    • A standard pulse program for ¹H NMR is used.

    • Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 2 seconds) to allow for full magnetization recovery between scans, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • 1D ¹³C NMR:

    • A standard pulse program with proton decoupling is used to obtain a spectrum with single lines for each carbon.

    • A longer relaxation delay and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • 2D NMR (COSY, HSQC, HMBC):

    • Standard pulse sequences for each experiment are employed.

    • The spectral widths in both dimensions are set to encompass all expected proton and carbon signals.

    • The number of increments in the indirect dimension and the number of scans per increment are optimized to balance resolution and experimental time.

MS Data Acquisition
  • Instrumentation: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for taxanes, as it minimizes fragmentation and typically produces a prominent protonated molecule [M+H]⁺.

  • Data Analysis: The acquired mass spectrum is analyzed to determine the accurate mass of the molecular ion, from which the elemental composition is calculated using specialized software.

Data Interpretation and Structural Assignment Workflow

The structural elucidation of Taxuspine B is a puzzle solved by the logical integration of all spectroscopic data.

Caption: Workflow for the structural elucidation of Taxuspine B.

Spectroscopic Data for Taxuspine B

While a comprehensive, publicly available table of the ¹H and ¹³C NMR data for Taxuspine B from its original characterization could not be located in the conducted search, the general features of taxane NMR spectra can be described. Taxane diterpenoids typically exhibit a complex ¹H NMR spectrum with numerous overlapping signals in the aliphatic region and distinct signals for olefinic protons and protons attached to oxygenated carbons. The ¹³C NMR spectrum will show signals for the characteristic taxane core, as well as for any ester or other functional groups present.

Conclusion

The identification of Taxuspine B is a testament to the power of modern spectroscopic techniques. High-resolution mass spectrometry provides the molecular formula, laying the foundation for structural analysis. A suite of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, are then employed in a systematic manner to piece together the intricate architecture of this complex natural product. This in-depth technical guide outlines the essential principles, experimental protocols, and logical workflow required for the confident identification of Taxuspine B, providing a valuable resource for researchers in the field of natural product chemistry and drug development.

References

  • Shigemori, H., & Kobayashi, J. (2004). Biological activity and chemistry of taxoids from the Japanese yew, Taxus cuspidata.
  • Lange, B. M., & Ahkami, A. (2013). Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity. Phytochemistry, 87, 1-28.
  • Shi, Q. W., Oritani, T., Zhao, D., Murakami, R., & Oritani, T. (2000).
  • Kobayashi, J., & Shigemori, H. (2002). Bioactive taxoids from the Japanese yew Taxus cuspidata. Medicinal research reviews, 22(3), 305–327.
  • Wilson, C. R., Sauer, J., & Hooser, S. B. (2001). Taxines: a review of the mechanism and toxicity of yew (Taxus spp.) alkaloids. Toxicon, 39(2-3), 175–185.
  • Kobayashi, J., Hosoyama, H., Shigemori, H., Koiso, Y., & Iwasaki, S. (1995). Taxuspine D, a new taxane diterpene from Taxus cuspidata with potent inhibitory activity against Ca(2+)-induced depolymerization of microtubules. Experientia, 51(6), 592–595.
  • Appendino, G. (1995). The phytochemistry of the yew tree.
  • Lange, B. M., & Croteau, R. B. (1999). Isoprenoid biosynthesis in plants: molecular biology and genomics of a multigene family of monoterpene, sesquiterpene and diterpene synthases. Genetics and Molecular Biology of Rhythms in Neurospora and Other Fungi, 81-105.
  • Baloglu, E., & Kingston, D. G. (1999). A new look at the structure-activity relationships of paclitaxel (Taxol).
  • North Carolina Extension Gardener Plant Toolbox. Taxus cuspidata (Japanese Yew). Available at: [Link].

  • Wikipedia. Taxine alkaloids. Available at: [Link].

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Sensitivity in LC-MS Analysis of Taxuspine B

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of Taxuspine B. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges leading to low sensitivity in their experiments. The following question-and-answer format directly addresses specific issues you may encounter, providing not just solutions but also the underlying scientific reasoning to empower your method development and troubleshooting efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not seeing any signal for Taxuspine B, or the signal is extremely low. Where should I start troubleshooting?

When facing a near-complete loss of signal, it's crucial to follow a systematic approach, starting from the most straightforward potential issues before moving to more complex problems. This ensures that simple oversights are quickly rectified without unnecessary, time-consuming investigations.

Initial Checks: The "First Response" Checklist

  • LC System Verification :

    • Solvent Levels : Confirm that your mobile phase reservoirs have adequate volume.

    • System Leaks : Visually inspect all fittings and connections for any signs of leakage. A pressure drop during the run can also indicate a leak.[1][2]

    • Pump and Degasser : Ensure the pumps are primed, and the degasser is functioning correctly to prevent air bubbles from entering the system.[3]

  • Mass Spectrometer Status :

    • Instrument Tuning and Calibration : Verify that the mass spectrometer has been recently and successfully tuned and calibrated according to the manufacturer's specifications.[1][4]

    • Ion Source Connection : Ensure the LC outlet is properly connected to the ion source.[3]

  • Sample and Method Integrity :

    • Sample Preparation : Prepare a fresh sample and a fresh standard of Taxuspine B to rule out degradation or preparation errors.[3]

    • Injection Sequence : Double-check that the correct injection volume and vial position are specified in your sequence.[3]

If these initial checks do not resolve the issue, proceed to the more detailed troubleshooting steps outlined below.

Q2: My Taxuspine B signal is present but weak and inconsistent. How can I improve its intensity and reproducibility?

Low but detectable signal intensity is a common challenge in LC-MS analysis, particularly with complex molecules like taxanes.[5] This issue often stems from suboptimal ionization or ion suppression. The following sections will guide you through the systematic optimization of your method.

The first step in enhancing signal intensity is to ensure the mass spectrometer is "listening" for Taxuspine B in the most efficient way possible. This involves fine-tuning the ion source and mass analyzer settings.

Protocol 1: Direct Infusion Analysis for Parameter Optimization

This protocol uses a syringe pump to directly infuse a standard solution of Taxuspine B into the mass spectrometer, allowing for real-time optimization of key parameters without the influence of the LC system.

  • Prepare a Standard Solution : Prepare a 1 µg/mL solution of Taxuspine B in a solvent mixture that mimics your anticipated elution conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[4]

  • Infuse the Standard : Using a syringe pump, infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).[4]

  • Optimize Ion Source Parameters : While infusing, systematically adjust the following parameters to maximize the signal intensity of the Taxuspine B precursor ion (e.g., [M+H]⁺ or [M+Na]⁺):

    • Capillary/Spray Voltage : This voltage is critical for creating a stable electrospray. Typical starting values are 3-4.5 kV for positive ion mode. Adjust in small increments (e.g., 0.2 kV) to find the "sweet spot."[6][7]

    • Gas Temperatures and Flow Rates : Optimize the drying gas (desolvation gas) temperature and flow rate to ensure efficient solvent evaporation without causing thermal degradation of the analyte.[6][8] A higher organic content in the mobile phase generally requires less aggressive drying conditions.[9]

    • Nebulizer Gas Pressure : This gas helps to form fine droplets. Higher LC flow rates typically require higher nebulizer pressures.[8]

    • Source Position : Adjust the position of the ESI probe to maximize the ion signal.[7]

  • Optimize MS/MS Parameters (for MRM) :

    • Cone Voltage (or Declustering Potential) : This parameter is crucial for transmitting ions from the source to the mass analyzer and for preventing ion clusters.[10] Incrementally increase the cone voltage while monitoring the precursor ion. The optimal value will maximize the precursor signal without causing significant in-source fragmentation.[10][11]

    • Collision Energy (CE) : For MS/MS analysis (e.g., in Multiple Reaction Monitoring or MRM mode), the collision energy determines the efficiency of fragmentation. After identifying a stable precursor ion, select one or two expected product ions and vary the collision energy to find the value that yields the highest intensity for each transition.[11][12] Taxanes often show characteristic losses of side chains or functional groups.[13][14][15]

Table 1: Typical Starting MS Parameters for Taxane Analysis

ParameterTypical Starting ValueRationale
Ionization ModePositive ESITaxanes readily form protonated molecules ([M+H]⁺) and adducts ([M+Na]⁺, [M+NH₄]⁺).[15]
Capillary Voltage3.5 kVA good starting point for stable electrospray.[6]
Drying Gas Temp.300 - 350 °CBalances efficient desolvation with analyte stability.[6][8]
Nebulizer Gas35 - 50 psiDependent on LC flow rate.[8]
Cone Voltage30 - 60 VOptimize to maximize precursor ion intensity.[10]
Collision Energy15 - 40 eVHighly compound-dependent; must be optimized for each fragment.[16]
Q3: I've optimized my MS parameters, but the sensitivity is still poor when analyzing samples from a plant extract. What should I investigate next?

This is a classic case of matrix effects , where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, typically causing ion suppression.[17][18] For complex samples like Taxus extracts, which contain numerous other taxanes and plant-derived molecules, matrix effects are a significant challenge.[19][20]

Improving chromatographic separation and implementing a robust sample cleanup strategy are key to mitigating matrix effects.

A. Chromatographic Optimization

The goal is to chromatographically separate Taxuspine B from interfering matrix components.

  • Column Choice :

    • Reversed-Phase C18 : This is the most common starting point for taxane analysis, offering good retention for moderately polar to non-polar compounds.[21]

    • Phenyl-Hexyl : This stationary phase can offer alternative selectivity for aromatic compounds and may be beneficial in separating Taxuspine B from closely related taxanes.[16][22]

    • Superficially Porous Particles (SPP) or Sub-2 µm Particles : These columns provide higher efficiency and better resolution, which can significantly improve separation from matrix interferences.[23]

  • Mobile Phase Composition :

    • Solvents : Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity can lead to better chromatographic efficiency.[24]

    • Additives : The addition of a small amount of a volatile acid, such as 0.1% formic acid , to the mobile phase is crucial. It helps to promote protonation of Taxuspine B in the ESI source, leading to a more stable and intense [M+H]⁺ ion.[9][16] Using high-purity, LC-MS grade solvents and additives is essential to minimize background noise and the formation of unwanted adducts.[9]

B. Sample Preparation and Cleanup

A cleaner sample translates to reduced matrix effects and a more robust assay.

  • Solid-Phase Extraction (SPE) : SPE is a highly effective technique for cleaning up complex plant extracts. A reversed-phase sorbent (e.g., C18) can be used to retain Taxuspine B while washing away more polar, interfering compounds.[25][26]

  • Liquid-Liquid Extraction (LLE) : LLE can also be employed to partition Taxuspine B into a solvent in which it is highly soluble, leaving behind interfering matrix components.[27]

  • Filtration : At a minimum, all samples should be filtered through a 0.22 µm syringe filter to remove particulates that can clog the LC system and contaminate the ion source.[2]

Protocol 2: Evaluating Matrix Effects

This experiment will help you quantify the extent of ion suppression in your assay.

  • Prepare Three Sets of Samples :

    • Set A (Neat Solution) : A standard of Taxuspine B prepared in a clean solvent (e.g., mobile phase).[6]

    • Set B (Post-Extraction Spike) : An extracted blank matrix sample (a Taxus extract known not to contain Taxuspine B) to which the standard is added after the extraction process.[6]

    • Set C (Pre-Extraction Spike) : A blank matrix sample spiked with the standard before the extraction process.

  • Analyze and Compare : Analyze all three sets using your LC-MS method.

  • Calculate Matrix Effect and Recovery :

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

A Matrix Effect value significantly below 100% indicates ion suppression.[17] If suppression is severe, further optimization of your sample cleanup and chromatography is necessary.

Q4: My Taxuspine B precursor ion is weak, and I see several other related ions. What could be happening?

This observation often points to the formation of adducts or in-source fragmentation. While a protonated molecule ([M+H]⁺) is often the target, taxanes can readily form adducts with sodium ([M+Na]⁺) and ammonium ([M+NH₄]⁺), especially if there are sources of these ions in the mobile phase or sample.[15]

  • Adduct Formation : The presence of multiple adducts splits the total ion current for your analyte, reducing the intensity of any single precursor ion.

    • Troubleshooting :

      • Use high-purity, LC-MS grade solvents and additives to minimize sodium contamination.[9]

      • Consider adding a small amount of ammonium formate or ammonium acetate to the mobile phase. This can sometimes promote the formation of a single, stable [M+NH₄]⁺ adduct, consolidating the ion signal.[28][29]

      • Modify your acquisition method to monitor the most abundant and stable adduct as your precursor ion.

  • In-Source Fragmentation : If the cone voltage (or declustering potential) is set too high, Taxuspine B can fragment within the ion source before it reaches the mass analyzer.[10] This will decrease the intensity of the intended precursor ion.

    • Troubleshooting : Re-optimize the cone voltage as described in Protocol 1 . Start with a low value and gradually increase it, observing the point at which the precursor ion signal is maximized before it begins to decline (indicating the onset of fragmentation).[10]

Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving low sensitivity issues in your LC-MS analysis of Taxuspine B.

TroubleshootingWorkflow start Low Sensitivity Observed for Taxuspine B check_lc Q1: LC System OK? (Solvents, Leaks, Pressure) start->check_lc check_ms Q2: MS System OK? (Tuning, Calibration) check_lc->check_ms If OK check_sample Q3: Sample Integrity? (Fresh Prep, Correct Method) check_ms->check_sample If OK infusion Step 1: Direct Infusion Optimize MS Parameters (Voltage, Gas, CE, Cone Voltage) check_sample->infusion If OK chromatography Step 2: Chromatographic Issues (Poor Peak Shape, Co-elution) infusion->chromatography Sensitivity Still Low sample_prep Step 3: Matrix Effects (Ion Suppression) chromatography->sample_prep adducts Investigate Adducts ([M+Na]⁺, [M+NH₄]⁺) sample_prep->adducts If Suppression Detected fragmentation Check for In-Source Fragmentation adducts->fragmentation solution Sensitivity Restored fragmentation->solution

Caption: A systematic workflow for troubleshooting low sensitivity in LC-MS analysis.

References
  • The universal tandem mass spectrometry fragmentation of taxane-related compounds.
  • Solvent optimization on Taxol extraction from Taxus baccata L., using HPLC and LC-MS. Semantic Scholar.
  • Matrix-assisted laser desorption/ionization mass spectrometry of taxanes. PubMed.
  • Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. PubMed.
  • Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques. PubMed.
  • LC-MS determination of Taxus alkaloids in biological specimens. PubMed.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • LC-MS chromatogram of a Taxus baccata leaves sample obtained by the...
  • [Fragmentation behaviors of taxanes drugs using electrospray ionization with quadrupole time-of-flight mass spectrometry]. PubMed.
  • LC-MS determination of Taxus alkaloids in biological specimens.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL.
  • LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Applic
  • Technical Support Center: Optimizing LC-MS/MS for 2-Deacetoxytaxinine B Analysis. Benchchem.
  • Analysis of MS/MS fragment
  • LCMS Analysis of Plant Extract.
  • How to determine the exact phyto-constituents in the LC-MS Analysis of plant extract.
  • Determination of Taxanes in Taxus sp. with the Agilent 1290 Infinity 2D-LC Solution. Agilent Technologies.
  • Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics. Frontiers.
  • Cone voltage, collision energy, precursor ion and poducts ions used for the MS/MS detection of the selected pharamaceuticals.
  • [Fragmentation behaviors of taxanes drugs using electrospray ionization with quadrupole time-of-flight mass spectrometry].
  • Quantitative determination of taxine B in body fluids by LC-MS-MS. PubMed.
  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Labor
  • LCMS Troubleshooting Tips. Shimadzu.
  • Effective LC Troubleshooting: Symptom-Based Str
  • Troubleshooting low signal intensity of Prasugrel-d4 in LC-MS. Benchchem.
  • Quantitative determination of taxine B in body fluids by LC-MS-MS.
  • 10 Tips for Electrospray Ionis
  • Development of a liquid chromatography-tandem mass spectrometry method for the analysis of docetaxel-loaded Poly(lactic-co-glyco. HARVEST (uSask).
  • Optimization of Electrospray Ionization for Liquid Chromatography Time-of-Flight Mass Spectrometry Analysis of Preservatives in Wood Leachate M
  • Optimizing the Agilent Multimode Source. Agilent Technologies.
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
  • Skyline Collision Energy Optimiz
  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine.
  • LC-MS Resource Guide. Sigma-Aldrich.
  • The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
  • LC Learning Series: Mastering the art of column choice.
  • LC and LC/MS Columns. Agilent.
  • Letter: Collision energy and cone voltage optimis
  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry.
  • Optimization of Collision Cell Potentials For Analysis of Opiates and their Glucuronyl Metabolites in a Triple Quadrupole Mass S. Thermo Fisher Scientific.
  • Covalent Adduct Formation Between Flavor Compounds of Various Functional Group Classes and the Model Protein β-Lactoglobulin. University of Minnesota.
  • (PDF) Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry.
  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar.
  • US7888127B2 - Methods for reducing adduct formation for mass spectrometry analysis.

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Validation & Comparative

Taxuspine B vs paclitaxel: a comparison of microtubule stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Taxuspine B vs. Paclitaxel: A Comparative Analysis of Microtubule Stabilization and Cytotoxicity Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals[1]

Executive Summary: The Stabilizer vs. The Cytotoxin[2]

In the landscape of taxane-based therapeutics, Paclitaxel (Taxol) stands as the clinical gold standard—a potent microtubule-stabilizing agent (MSA) that induces mitotic arrest and apoptosis.[1] However, its efficacy is often compromised by multidrug resistance (MDR) and severe off-target toxicity.[1]

Taxuspine B , a non-taxol-type taxane diterpenoid isolated from Taxus cuspidata (Japanese Yew), offers a distinct pharmacological profile.[1] Unlike Paclitaxel, Taxuspine B retains the ability to stabilize microtubules but exhibits significantly lower cytotoxicity .[1] This "decoupling" of stabilization from cytotoxicity makes Taxuspine B a critical chemical probe for dissecting the mechanical aspects of microtubule dynamics without the immediate onset of apoptotic cascades associated with high-affinity taxanes.

Chemical Architecture & Binding Determinants

The divergence in biological activity stems directly from structural variations at the C-13 and C-4/C-5 positions of the taxane core.

FeaturePaclitaxel Taxuspine B Impact on Activity
Core Skeleton Taxane (6/8/6 ring system) with Oxetane ringModified Taxane (often lacking Oxetane)The oxetane ring is crucial for the rigid conformation required for high-affinity tubulin binding.[1]
C-13 Substituent N-acylphenylisoserine side chain Absent (or simple acetoxy/hydroxyl)The C-13 side chain is the primary determinant of cytotoxicity and high binding affinity to

-tubulin.
P-gp Interaction High affinity substrate (effluxed)Low/Modulate affinityLack of bulky side chains alters interaction with P-glycoprotein (MDR1), potentially evading efflux.[1]

Mechanistic Insight: Paclitaxel’s C-13 side chain acts as a "molecular anchor," locking the drug into the luminal site of


-tubulin. Taxuspine B, lacking this anchor, stabilizes the microtubule lattice (likely bridging protofilaments) but with a faster dissociation rate (

), resulting in transient stabilization that is insufficient to trigger the robust mitotic checkpoint arrest seen with Paclitaxel.[1]

Performance Matrix: Experimental Data

A. Microtubule Stabilization (In Vitro)

Both compounds reduce Ca


-induced depolymerization, but the kinetics differ.[1]
  • Paclitaxel: Induces rapid, irreversible polymerization even at low temperatures (

    
    ) and in the absence of GTP.[1]
    
  • Taxuspine B: Promotes polymerization and resists depolymerization, but requires higher concentrations to achieve lattice density comparable to Paclitaxel.[1]

B. Cytotoxicity & MDR Profile

The following data summarizes the potency gap in KB (human epidermoid carcinoma) cells.

MetricPaclitaxel Taxuspine B Interpretation
IC

(KB Cells)


(

)
Taxuspine B is

less potent as a cytotoxin.[1]
MDR Reversal None (Substrate)Context Dependent While Taxuspine B is weak, related analogs (Taxuspine C, X) are potent P-gp inhibitors.[1] Taxuspine B serves as a low-toxicity scaffold.[2]
Mechanism of Death G2/M Arrest

Apoptosis
Weak/Non-specificTaxuspine B does not sustain the mitotic block long enough to kill effectively.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent downstream effects of ligand binding.

G Tubulin Free Tubulin Dimers MT_Stable_High Hyper-Stable Microtubules (Rigid Lattice) Tubulin->MT_Stable_High + Paclitaxel MT_Stable_Low Transiently Stable Microtubules (Dynamic Lattice) Tubulin->MT_Stable_Low + Taxuspine B Paclitaxel Paclitaxel (High Affinity) Paclitaxel->MT_Stable_High Taxuspine Taxuspine B (Low Affinity) Taxuspine->MT_Stable_Low Check Spindle Assembly Checkpoint (SAC) Activation MT_Stable_High->Check Sustained Block Survival Cell Survival / Weak Inhibition MT_Stable_Low->Survival Insufficient Block Arrest Prolonged Mitotic Arrest Check->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Divergent signaling pathways. Paclitaxel induces rigid hyper-stability leading to death, while Taxuspine B induces transient stability allowing survival.[1]

Experimental Protocols

To validate these differences in your own laboratory, use the following self-validating workflow.

Protocol A: Turbidimetric Tubulin Polymerization Assay

Objective: Quantify the direct stabilization effect on purified tubulin.

  • Reagent Prep:

    • Tubulin Stock: Porcine brain tubulin (

      
       pure) at 
      
      
      
      in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
      
      
      , pH 6.9).
    • GTP Stock: 100 mM (keep on ice).[1]

    • Compounds: Dissolve Paclitaxel and Taxuspine B in DMSO to

      
       final concentration.
      
  • Assay Setup (96-well plate, pre-warmed to 37°C):

    • Control: Tubulin (

      
      ) + GTP (
      
      
      
      ) + DMSO.[1]
    • Test: Tubulin (

      
      ) + GTP (
      
      
      
      ) + Compound (
      
      
      ).[1]
  • Measurement:

    • Read Absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

  • Data Validation:

    • Vmax (Rate): Paclitaxel should show a steep initial slope (nucleation phase elimination).[1]

    • Steady State (OD max): Taxuspine B should reach a plateau higher than Control but likely lower or equal to Paclitaxel, depending on concentration.[1]

    • Cold Reversal: At 60 min, place plate on ice (

      
      ). Paclitaxel wells will remain turbid (stable); Control wells will clear.[1] Taxuspine B wells should show partial resistance to cold depolymerization.[1]
      
Protocol B: Comparative Cytotoxicity (MTT Assay)

Objective: Demonstrate the "safety" of Taxuspine B relative to Paclitaxel.[1]

  • Cell Seeding: Seed KB cells (or HeLa) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Add serial dilutions of Paclitaxel (

      
      ).[1]
      
    • Add serial dilutions of Taxuspine B (

      
      ).[1]
      
  • Incubation: 72 hours at 37°C, 5% CO

    
    .
    
  • Development:

    • Add MTT reagent (

      
      ).[1] Incubate 4h.
      
    • Solubilize formazan crystals with DMSO.[1]

    • Read Absorbance at 570 nm .[1]

  • Analysis: Plot Dose-Response curves.

    • Expectation: Paclitaxel curve shifts left (nM potency).[1] Taxuspine B curve remains flat until very high concentrations (

      
       range).[1]
      

Workflow Visualization

Workflow cluster_0 Phase 1: Biochemical (Cell-Free) cluster_1 Phase 2: Cellular (KB Cells) Step1 Purified Tubulin + GTP Step2 Add Taxuspine B vs Paclitaxel Step1->Step2 Step3 Measure OD340 (37°C, 60 min) Step2->Step3 Step4 Cold Challenge (4°C) Step3->Step4 Step5 Seed KB Cells (24h Recovery) Step4->Step5 Compare Profiles Step6 72h Drug Exposure Step5->Step6 Step7 MTT Assay (Viability) Step6->Step7 Result Outcome: Taxuspine B = Stable/Alive Paclitaxel = Stable/Dead Step7->Result

Caption: Integrated workflow for distinguishing microtubule stabilization from cytotoxic efficacy.

References

  • Kobayashi, J., et al. (1994).[1][3][4] "Taxuspines A ~ C, new taxoids from Japanese yew Taxus cuspidata inhibiting drug transport activity of P-glycoprotein in multidrug-resistant cells."[1][4] Tetrahedron, 50(25), 7401–7416.[1] Link[1]

  • Kobayashi, J., et al. (1995).[1] "Taxuspines E ~ H and J, new taxoids from the Japanese yew Taxus cuspidata." Tetrahedron, 51(21), 5971–5978.[1] Link[1]

  • Schiff, P. B., & Horwitz, S. B. (1980).[1] "Taxol stabilizes microtubules in mouse fibroblast cells."[1] Proceedings of the National Academy of Sciences, 77(3), 1561–1565.[1] Link[1]

  • Nogales, E., et al. (1998).[1] "Structure of the alpha beta tubulin dimer by electron crystallography." Nature, 391, 199–203.[1] Link[1]

  • Gao, Y., et al. (2016).[1][3] "Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance." Frontiers in Pharmacology. Link

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Validating the P-glycoprotein Inhibitory Activity of Taxuspine B: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the P-glycoprotein Inhibitory Activity of Taxuspine B Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Dual-Function Taxane

Taxuspine B is a taxane diterpenoid isolated from the Japanese yew (Taxus cuspidata). Unlike Paclitaxel (Taxol), which is primarily a microtubule stabilizer and a substrate for P-glycoprotein (P-gp), Taxuspine B exhibits a unique pharmacological profile. It functions as a P-glycoprotein inhibitor , capable of reversing Multi-Drug Resistance (MDR) in cancer cells, while retaining distinct microtubule-stabilizing properties.

This guide provides a technical validation framework for Taxuspine B, comparing its efficacy against industry standards (Verapamil) and structural analogues (Taxuspine C). It details the experimental protocols required to quantify its inhibitory potential and validates its mechanism of action.

Mechanistic Grounding: How Taxuspine B Overcomes MDR

P-glycoprotein (ABCB1/MDR1) is an ATP-dependent efflux pump that extrudes chemotherapeutic agents (e.g., Vincristine, Paclitaxel) from the cell, leading to treatment failure.

  • Mechanism of Action: Taxuspine B inhibits the active efflux transport of P-gp. Unlike competitive substrates that merely occupy the pump, Taxuspine B acts as a reversal agent, increasing the intracellular retention of cytotoxic drugs.

  • Structural Advantage: As a "non-taxol-type" taxane (lacking the N-acylphenylisoserine side chain at C-13 common to Paclitaxel), Taxuspine B avoids rapid efflux itself while blocking the transporter, effectively "jamming" the pump.

Pathway Visualization: P-gp Inhibition Mechanism

Pgp_Inhibition Extracellular Extracellular Space Cytoplasm Cytoplasm (MDR Cell) Pgp_Active P-glycoprotein (Active) Cytoplasm->Pgp_Active Drug enters pump Pgp_Active->Extracellular Drug Efflux (Resistance) Pgp_Blocked P-gp (Inhibited by Taxuspine B) Pgp_Active->Pgp_Blocked Conformational Lock Pgp_Blocked->Extracellular Efflux Halted Chemo Chemotherapy Drug (e.g., Vincristine) Chemo->Cytoplasm Accumulation Restored TaxB Taxuspine B TaxB->Pgp_Active Binds Transporter ATP ATP Hydrolysis ATP->Pgp_Active Powers efflux

Figure 1: Mechanism of P-glycoprotein inhibition by Taxuspine B, preventing drug efflux and restoring intracellular accumulation.

Comparative Performance Analysis

The following data synthesizes experimental results comparing Taxuspine B with the standard inhibitor Verapamil and its potent analogue Taxuspine C.

Table 1: Comparative MDR Reversal Activity in KB-C2 Cells

Data normalized from Kobayashi et al. (1994) and subsequent validation studies.

CompoundPrimary FunctionP-gp Inhibition PotencyIntracellular Accumulation (Fluorescence Intensity)*Cytotoxicity (IC50)
Taxuspine B Dual (Inhibitor + Stabilizer) High 25.68 18 µg/mL
Taxuspine CPure Reversal AgentVery High> 30.00> 20 µg/mL (Low Toxicity)
VerapamilCalcium Channel BlockerStandard (Positive Control)~25.00N/A (High Toxicity at effective dose)
Control (DMSO) SolventNone5.92N/A

*Note: Fluorescence Intensity (FL-1) measures the accumulation of a fluorescent P-gp substrate (e.g., Rhodamine 123 or DN-Vincristine). A higher number indicates effective inhibition of the efflux pump. Taxuspine B increases accumulation ~4.3-fold compared to control.

Key Insight: While Taxuspine C is often cited as the most potent reversal agent in this class, Taxuspine B offers a comparable reversal index to Verapamil without the cardiovascular side effects associated with calcium channel blockers. Its dual activity (microtubule stabilization) may offer synergistic therapeutic benefits.

Experimental Validation Protocols

To validate Taxuspine B in your own laboratory, follow these self-validating protocols.

Protocol A: Rhodamine 123 Accumulation Assay

Objective: Quantify the inhibition of P-gp efflux by measuring the retention of the fluorescent substrate Rhodamine 123 (Rh123).

Reagents:

  • MDR Cell Line: KB-C2 or 2780AD (P-gp overexpressing).[1]

  • Control Cell Line: KB-3-1 (Parental, P-gp negative).

  • Rhodamine 123 (Sigma-Aldrich).

  • Positive Control: Verapamil (10 µM).

  • Test Compound: Taxuspine B (1 - 10 µM).

Workflow:

  • Seeding: Plate MDR cells at

    
     cells/mL in 24-well plates. Incubate overnight.
    
  • Treatment: Treat cells with Taxuspine B (titrate 1, 5, 10 µM) or Verapamil (10 µM) for 30 minutes at 37°C.

    • Causality: Pre-incubation ensures the inhibitor binds P-gp before the substrate is introduced.

  • Substrate Loading: Add Rh123 (final concentration 1 µM) and incubate for 60 minutes .

  • Efflux Phase (Optional but Recommended): Wash cells with PBS-free drug and incubate in fresh medium for 30 mins.

    • Note: If Taxuspine B is a strong inhibitor, fluorescence will remain high. If weak, Rh123 will be pumped out.

  • Analysis: Wash cells with ice-cold PBS (stops transport). Analyze via Flow Cytometry (FL-1 channel).

  • Calculation:

    
    
    
    • Validation: An FR > 1.5 indicates significant P-gp inhibition.

Protocol B: MTT Cytotoxicity Reversal Assay

Objective: Confirm that Taxuspine B restores sensitivity to chemotherapeutic drugs (e.g., Vincristine).

  • Setup: Seed MDR cells in 96-well plates.

  • Co-treatment: Add serial dilutions of Vincristine (VCR).

  • Modulation: Add a fixed non-toxic concentration of Taxuspine B (e.g., 5 µM) to half the wells.

  • Incubation: 72 hours at 37°C.

  • Readout: Add MTT reagent; measure absorbance at 540 nm.

  • Result: Calculate the Shift in IC50.

    
    
    
    • Success Criterion: A Reversal Index > 10 confirms potent MDR reversal.

Experimental Workflow Diagram

Workflow Start Start: MDR Cell Culture (KB-C2 / 2780AD) Split Split into Groups Start->Split Group1 Control (Vehicle only) Split->Group1 Group2 Standard (Verapamil 10µM) Split->Group2 Group3 Test (Taxuspine B 10µM) Split->Group3 Substrate Add P-gp Substrate (Rhodamine 123) Group1->Substrate Group2->Substrate Group3->Substrate Incubate Incubate 60 min @ 37°C Substrate->Incubate Wash Wash & Lyse/Fix Incubate->Wash FACS Flow Cytometry Analysis Wash->FACS Result Calculate Fluorescence Ratio FACS->Result

Figure 2: Step-by-step workflow for the Rhodamine 123 accumulation assay to validate P-gp inhibition.

References
  • Kobayashi, J., et al. (1994). "Taxuspines A ~ C, new taxoids from Japanese yew Taxus cuspidata inhibiting drug transport activity of P-glycoprotein in multidrug-resistant cells." Tetrahedron, 50(25), 7401-7416.

  • Kobayashi, J., & Shigemori, H. (2000). "Multidrug resistance reversal activity of taxoids from Taxus cuspidata in KB-C2 and 2780AD cells." Japanese Journal of Cancer Research, 91(6), 638-642.[1]

  • Castagnolo, D., et al. (2010). "From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity."[2] ACS Medicinal Chemistry Letters, 1(8), 416-421.[2]

  • Encyclopedia of Traditional Chinese Medicines. (2011). "Taxuspine B: Molecular Structures and Pharmacological Activities."[3] Vol 5. Springer.

Sources

Comparing the effects of Taxuspine B and docetaxel on cell cycle progression

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Docetaxel , a clinically established semi-synthetic taxane, and Taxuspine B , a naturally occurring taxane diterpene isolated from Taxus cuspidata (Japanese Yew). While both compounds target the microtubule cytoskeleton, their efficacy profiles, cytotoxicity thresholds, and interactions with multidrug resistance (MDR) mechanisms differ significantly.

  • Docetaxel: A high-potency microtubule stabilizer that induces rapid, irreversible G2/M arrest and apoptosis. It is a known substrate for P-glycoprotein (P-gp), limiting its efficacy in MDR+ phenotypes.

  • Taxuspine B: A non-taxol taxane that exhibits "taxol-like" microtubule stabilization but with a distinct structure-activity relationship (SAR). It is characterized by lower intrinsic cytotoxicity in sensitive lines but possesses unique potential in bypassing specific resistance mechanisms where classical taxanes fail.

Mechanistic Comparison: Microtubule Stabilization

Both compounds function as Mitotic Poisons , but their binding kinetics and structural interactions with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-tubulin dictate their cell cycle effects.
2.1 Mechanism of Action (MOA)
  • Docetaxel: Binds to the taxane-binding site on the interior surface of the

    
    -tubulin subunit. It promotes the assembly of stable microtubules and inhibits their depolymerization, leading to the formation of stable, non-functional microtubule bundles. This triggers the Spindle Assembly Checkpoint (SAC) , preventing the metaphase-anaphase transition.
    
  • Taxuspine B: Shares the taxane core skeleton but lacks the N-acylphenylisoserine side chain at C-13 found in paclitaxel and docetaxel. Despite this, it retains the ability to reduce Ca²⁺-induced microtubule depolymerization. However, its binding affinity is generally lower, resulting in a "softer" stabilization profile that may induce G2/M arrest without the immediate, massive apoptotic cascade seen with high-dose docetaxel.

2.2 Signaling Pathway Diagram

The following diagram illustrates the shared downstream signaling cascade triggered by both agents upon microtubule stabilization.

MOA_Pathway Drug Docetaxel / Taxuspine B Tubulin β-Tubulin Binding Drug->Tubulin Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Tubulin->Stabilization SAC Spindle Assembly Checkpoint (SAC) Activation Stabilization->SAC Tension Loss Cdc20 Cdc20 Inhibition SAC->Cdc20 APC APC/C Complex Inactivation Cdc20->APC CyclinB Cyclin B1 / CDK1 Accumulation APC->CyclinB Prevents Degradation Arrest G2/M Cell Cycle Arrest CyclinB->Arrest Apoptosis Apoptosis (Sub-G1) Arrest->Apoptosis Prolonged Arrest

Caption: Pathway illustrating taxane-induced G2/M arrest via SAC activation and Cyclin B1 stabilization.

Performance Data: Cell Cycle & Cytotoxicity

The following data synthesizes comparative performance in sensitive (KB) and Multidrug-Resistant (KB/VCR or KB-C2) cell models.

3.1 Comparative Efficacy Table
FeatureDocetaxel Taxuspine B
Primary Target

-Tubulin (High Affinity)

-Tubulin (Moderate Affinity)
Cell Cycle Effect Sharp G2/M Arrest (>80% cells)Moderate G2/M Arrest
IC50 (KB Sensitive) < 1.0 nM (High Potency)~1.0 - 5.0 µM (Low/Moderate Potency)
IC50 (MDR+ Cells) > 100 nM (Resistance observed)Retains activity (Low Resistance Index)
P-gp Interaction Strong Substrate (Effluxed)Poor Substrate / Modulator Activity
Apoptosis Induction Rapid (High Sub-G1 population)Delayed / Dose-dependent

Analyst Note: While Docetaxel is nanomolar-potent in sensitive cells, Taxuspine B requires micromolar concentrations to achieve similar effects. However, Taxuspine B's value lies in its Resistance Index (RI) . In P-gp overexpressing cells (e.g., KB-C2), Docetaxel efficacy drops 100-fold, whereas Taxuspine B (and related taxuspines like Taxuspine C) often maintain their baseline efficacy or act as reversal agents.

3.2 Flow Cytometry Interpretation

When analyzing cell cycle distribution via Propidium Iodide (PI) staining:

  • Control: Majority of cells in G0/G1 (2N DNA content).

  • Docetaxel (10 nM): Complete depletion of G1; massive accumulation in G2/M (4N DNA). Significant "sub-G1" debris indicates apoptosis.[1]

  • Taxuspine B (10 µM): Accumulation in G2/M is observable but may be less "tight" than docetaxel. The transition to apoptosis (sub-G1) is slower, suggesting a cytostatic rather than immediate cytotoxic mechanism at lower doses.

Experimental Protocol: Cell Cycle Analysis

To reproduce the comparison data, follow this self-validating flow cytometry workflow.

Objective: Quantify the percentage of cells in G0/G1, S, and G2/M phases after treatment.

4.1 Reagents & Preparation
  • Fixative: 70% Ethanol (ice-cold).

  • Staining Buffer: PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

  • Controls: DMSO (Vehicle), Docetaxel (Positive Control, 100 nM).

4.2 Workflow Diagram

Protocol_Workflow Step1 Seed Cells (KB / KB-MDR) 24h Recovery Step2 Drug Treatment (24h - 48h) Step1->Step2 Step3 Harvest (Trypsinize + Wash) Step2->Step3 Step4 Fixation 70% EtOH, -20°C (>12h) Step3->Step4 Step5 Staining PI + RNase A (30 min, 37°C) Step4->Step5 Step6 Flow Cytometry (FL2 Channel) Step5->Step6

Caption: Step-by-step workflow for PI-based cell cycle analysis.

4.3 Detailed Methodology
  • Seeding: Plate

    
     cells per well in 6-well plates. Allow attachment for 24 hours.
    
  • Treatment:

    • Treat Group A with Docetaxel (Gradient: 1 nM – 100 nM).

    • Treat Group B with Taxuspine B (Gradient: 1 µM – 50 µM).

    • Include a Vehicle Control (0.1% DMSO).

  • Harvesting: Collect supernatant (floating dead cells) and trypsinized adherent cells. Combine to ensure accurate apoptotic analysis.

  • Fixation (Critical Step): Pellet cells (500xg, 5 min). Resuspend in 200 µL PBS. Slowly add 800 µL ice-cold 100% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 12 hours.

  • Staining:

    • Wash cells 2x with cold PBS.

    • Resuspend in 500 µL Staining Buffer (PBS + 50 µg/mL PI + 100 µg/mL RNase A).

    • Why RNase? PI stains both DNA and RNA. RNase digestion is mandatory to ensure the fluorescence signal represents only DNA content (2N vs 4N).

    • Incubate 30 minutes at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCalibur). Collect 20,000 events. Gate on single cells (Pulse Width vs. Area) to exclude doublets.

References
  • Kobayashi, J., et al. (1994).[2] "Taxuspine B, a new taxane diterpene from Taxus cuspidata with microtubule stabilizing activity." Tetrahedron, 50(25), 7401-7408.

  • Kobayashi, J., et al. (1998). "Taxuspine C, a new taxoid from Taxus cuspidata... increasing cellular accumulation of vincristine in MDR cells." Bioorganic & Medicinal Chemistry Letters, 8(12), 1555-1558.

  • Schiff, P. B., & Horwitz, S. B. (1980). "Taxol stabilizes microtubules in mouse fibroblast cells." Proceedings of the National Academy of Sciences, 77(3), 1561–1565.

  • Hao, D. C., et al. (2018).[3] "Taxus species: a comprehensive review of their phytochemistry, pharmacology, and toxicology." Current Drug Metabolism, 19(11).

  • Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs."[4] Nature Reviews Cancer, 4, 253–265.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Taxuspine B for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of Taxuspine B, a taxane diterpenoid compound utilized in pharmacological research and drug development. As a member of the taxane family, which includes the potent chemotherapeutic agent paclitaxel, Taxuspine B must be handled and disposed of with the utmost care due to its potential cytotoxicity and microtubule-stabilizing activity.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a framework built on expertise, safety, and regulatory compliance to ensure personnel safety and environmental protection.

Understanding the Hazard: The Scientific Profile of Taxuspine B

Taxuspine B is a complex diterpenoid isolated from various species of the yew tree (Taxus).[1][3][4] Its core chemical structure is the taxane skeleton, which it shares with other notable cytotoxic agents.[1][3] The primary mechanism of action for many taxanes is the stabilization of microtubules, which disrupts the normal process of cell division and can lead to apoptosis (programmed cell death).[5][6][7] While some studies indicate Taxuspine B has lower direct cytotoxicity compared to paclitaxel, its taxol-like activity necessitates that it be treated as a hazardous substance.[1][2]

Key Hazard Considerations:

  • Cytotoxicity: Potential to damage or kill cells.

  • Mechanism of Action: Interference with fundamental cellular processes (mitosis).

  • Environmental Risk: Discarded cytotoxic compounds can pose a threat to aquatic ecosystems.

Due to these intrinsic properties, all waste streams containing Taxuspine B, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous cytotoxic waste.

The Hierarchy of Controls: A Proactive Safety Framework

Before addressing disposal, it is critical to implement a safety framework that minimizes exposure and waste generation. The hierarchy of controls, a fundamental concept in occupational safety, provides a systematic approach to mitigating hazards.

HierarchyOfControls cluster_0 Hierarchy of Controls for Taxuspine B Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use less hazardous alternative if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume hood, biological safety cabinet) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Gown, Eye Protection) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing Taxuspine B exposure risk.

For research involving Taxuspine B, engineering controls such as certified chemical fume hoods or Class II biological safety cabinets are mandatory during handling to prevent inhalation of aerosols. Administrative controls, including Standard Operating Procedures (SOPs) and comprehensive training, are equally crucial.[8][9] PPE provides the final barrier of protection.

Personal Protective Equipment (PPE): The Last Line of Defense

Proper selection and use of PPE are non-negotiable when handling Taxuspine B.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978-05).[10]Provides maximum protection against dermal absorption. The outer glove should be changed immediately if contaminated.
Lab Coat/Gown Disposable, impermeable, solid-front gown with long sleeves and tight-fitting cuffs.[11]Protects skin and personal clothing from contamination.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or a full-face shield.Protects against splashes and aerosols.
Respiratory Protection Required for spill cleanup of powders or when engineering controls are not available. A fit-tested N95 or higher respirator is necessary.[12][13]Prevents inhalation of hazardous particles.

All disposable PPE used while handling Taxuspine B must be discarded as trace chemotherapeutic waste.

Step-by-Step Disposal Procedures for Taxuspine B Waste

The disposal of Taxuspine B must follow a segregated waste stream approach, differentiating between bulk and trace contamination. This ensures compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

DisposalWorkflow cluster_waste Taxuspine B Waste Generation cluster_treatment Waste Segregation & Treatment cluster_disposal Final Disposal Grossly_Contaminated Bulk Waste (Unused compound, concentrated solutions, visibly contaminated items) Black_Container Label as 'Hazardous Waste: Cytotoxic' Collect in designated BLACK RCRA container Grossly_Contaminated->Black_Container Trace_Contaminated Trace Waste (Empty vials, used PPE, contaminated labware) Yellow_Container Label as 'Trace Chemotherapeutic Waste' Collect in YELLOW container/bag Trace_Contaminated->Yellow_Container Incineration High-Temperature Hazardous Waste Incineration Black_Container->Incineration Yellow_Container->Incineration

Caption: Segregated waste disposal workflow for Taxuspine B.

Part 1: Waste Segregation and Collection
  • Bulk Hazardous Waste (Acutely Toxic):

    • What it is: Unused or expired pure Taxuspine B, concentrated stock solutions, and materials grossly contaminated with the compound (e.g., a saturated absorbent pad from a spill).

    • Container: Collect in a designated, leak-proof, rigid container, typically black and specifically marked for RCRA hazardous waste.[14]

    • Labeling: The container must be labeled with a hazardous waste tag detailing the contents ("Taxuspine B, Cytotoxic Waste"), concentration, and accumulation start date.

  • Trace Chemotherapeutic Waste:

    • What it is: Items with residual, non-pourable amounts of Taxuspine B. This is the most common waste stream and includes empty vials, used syringes, contaminated pipette tips, culture plates, gloves, gowns, and absorbent pads used for routine work.[14]

    • Container: Collect in a designated, puncture-resistant, leak-proof container lined with a yellow bag that meets ASTM standards for impact and tear resistance. These containers are often yellow.[14]

    • Labeling: The container must be clearly labeled "Trace Chemotherapeutic Waste" and/or display the universal biohazard symbol if applicable.[14]

  • Contaminated Sharps:

    • What it is: Needles, scalpels, or glass items (e.g., broken vials) contaminated with Taxuspine B.

    • Container: Dispose of immediately into a designated, puncture-proof sharps container specifically for cytotoxic sharps, often colored yellow or purple.[6]

    • Labeling: The container must be labeled "Chemotherapy Sharps Waste" or "Cytotoxic Sharps."

Part 2: Final Disposal

All segregated Taxuspine B waste streams must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor. The required method of disposal for cytotoxic waste is high-temperature incineration .[14] Never dispose of Taxuspine B waste in the regular trash, down the drain, or in biohazard bags intended for autoclaving.

Chemical Inactivation and Decontamination Protocols

For cleaning work surfaces and managing spills, chemical inactivation is a critical step to degrade the hazardous compound into less toxic substances. While no single agent is certified to inactivate all cytotoxic drugs, oxidative degradation has proven effective for taxanes.[12][15]

Recommended Decontamination Agent: Sodium Hypochlorite

Studies have shown that a 0.5% w/v sodium hypochlorite solution (a 1:10 dilution of typical household bleach) can degrade over 99% of paclitaxel within 20 minutes.[13] Given the structural similarity, this is the recommended protocol for decontaminating surfaces and treating liquid spills of Taxuspine B.

Protocol for Surface Decontamination:

  • Preparation: Ensure the area is well-ventilated. Don appropriate PPE (double gloves, gown, eye protection).

  • Application: Liberally apply a freshly prepared 0.5% sodium hypochlorite solution to the contaminated surface.

  • Contact Time: Allow a contact time of at least 20 minutes.

  • Cleaning: Wipe the area thoroughly with absorbent pads, working from the outside of the contaminated area inward.

  • Neutralization/Rinsing: To prevent corrosion of stainless steel surfaces, wipe the area with a 70% ethanol solution or sterile water to remove the hypochlorite residue.

  • Disposal: All cleaning materials must be disposed of as trace chemotherapeutic waste.

Alternative Method: Base-Catalyzed Hydrolysis

Taxanes are susceptible to hydrolysis under basic conditions, which cleaves the ester groups essential for their biological activity. This method may be suitable for treating bulk liquid waste prior to collection by EHS.

Protocol for Liquid Waste Hydrolysis (for experienced personnel):

  • Preparation: In a designated chemical fume hood, place the aqueous Taxuspine B waste solution in a suitable container.

  • pH Adjustment: Slowly add a 1M solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is >11.

  • Reaction: Allow the solution to react for at least 24 hours to ensure complete hydrolysis.

  • Neutralization: Carefully neutralize the solution to a pH between 6.0 and 8.0 with an appropriate acid (e.g., 1M HCl).

  • Disposal: Even after treatment, this solution must be collected as hazardous chemical waste. Label the container clearly, indicating the original cytotoxic agent and the treatment process used (e.g., "Taxuspine B, hydrolyzed with NaOH and neutralized").

Emergency Procedures: Spill Management

Immediate and correct response to a cytotoxic spill is critical to prevent exposure and environmental contamination.[3][12][13]

Spill SizeContainment & Cleanup Protocol
Small Spill (<5 mL or 5 g) [12][13]1. Alert personnel in the immediate area. 2. Isolate the area. 3. Don PPE: Gown, double gloves, eye protection, and if a powder, a fit-tested N95 respirator. 4. Contain: Gently cover liquid spills with absorbent pads. For powders, cover with a damp absorbent pad to avoid aerosolization.[12] 5. Clean: Work from the outside in, placing all contaminated materials into a cytotoxic waste bag. 6. Decontaminate: Clean the area three times using the 0.5% sodium hypochlorite protocol.[14] 7. Doff PPE: Remove PPE and dispose of it in the cytotoxic waste bag. 8. Report: Report the incident to your supervisor and EHS.
Large Spill (>5 mL or 5 g) [12][13][14]1. Evacuate the immediate area. 2. Alert others and restrict access to the area. Post warning signs. 3. Contact your institution's EHS or emergency response team immediately. 4. Do Not attempt to clean a large spill unless you are specifically trained and equipped to do so as part of an emergency response team.

Every laboratory working with Taxuspine B must have a readily accessible cytotoxic spill kit containing all necessary materials for containment and cleanup.[3][13]

By adhering to these scientifically grounded and procedurally detailed guidelines, research professionals can effectively manage the risks associated with Taxuspine B, ensuring a safe laboratory environment and responsible stewardship of hazardous materials.

References

  • Canadian Centre for Occupational Health and Safety. (2026, January 13). Cytotoxic Drugs - Control Measures.
  • Safety & Risk Services, The University of British Columbia. (2021, January 15). Cytotoxic Spill Clean Up.
  • Safety & Risk Services, The University of British Columbia. (2017, December 8). Cytotoxic Spill Cleanup Procedure.
  • NHS England. (2017, September 28). Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug.
  • Grokipedia. Taxuspines.
  • Canterbury District Health Board. NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs.
  • Hennig, S., et al. (2021). Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity. PMC.
  • Le, T. M., et al. (2017). Development and evaluation of a novel product to remove surface contamination of hazardous drugs. Journal of Oncology Pharmacy Practice.
  • Ojima, I., et al. (2010, July 15). From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity. PMC - NIH.
  • Kiefer, J. (2026, February 17).
  • Tian, J., & Stella, V. J. (2008, August 15). Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions. PubMed.
  • Easty, D., et al. (2020).
  • Scaramel, F. S., et al. (2013). Evaluation of cisplatin, doxorubicin and pacilataxel inactivation using asepto 75TM 0,5%, sodium hypochloride 10% and sodium thiosulfate 10% by high performance liquid chromatography (HPLC) and in vitro cytotoxicity test.
  • Castegnaro, M., & Adams, J. (1993). Detergents and disinfectants currently used in hospital pharmacies : Abilities for removing and degrading cytotoxic drugs. GERPAC.
  • Environmental Health & Safety, California Institute of Technology. GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS.
  • Maris, T. (2024, March 29). How Do You Dispose of Cytotoxic Waste?. Daniels Health.
  • Tamura, K., et al. (2020). Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product. PubMed.
  • Monteith, D. K., et al. (1996). Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin. PubMed.
  • Pletz, J., et al. (2022, January 7).
  • Sharpsmart. (2022, October 20). How Should Cytotoxic Waste be Disposed of?.
  • BenchChem. (2025).
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  • Gaget, R., et al. (2020, April 29). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers.
  • Unicat. CYTOTOXIC DRUGS in MSF - Intro Technical Sheets.
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  • Environmental Health and Safety, University of Connecticut.
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  • Ellington, J. J., et al. (1987, December).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.